2-Methyl-2-(thiophen-2-ylmethyl)oxirane 2-Methyl-2-(thiophen-2-ylmethyl)oxirane
Brand Name: Vulcanchem
CAS No.: 1779772-13-2
VCID: VC4218517
InChI: InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3
SMILES: CC1(CO1)CC2=CC=CS2
Molecular Formula: C8H10OS
Molecular Weight: 154.23

2-Methyl-2-(thiophen-2-ylmethyl)oxirane

CAS No.: 1779772-13-2

Cat. No.: VC4218517

Molecular Formula: C8H10OS

Molecular Weight: 154.23

* For research use only. Not for human or veterinary use.

2-Methyl-2-(thiophen-2-ylmethyl)oxirane - 1779772-13-2

Specification

CAS No. 1779772-13-2
Molecular Formula C8H10OS
Molecular Weight 154.23
IUPAC Name 2-methyl-2-(thiophen-2-ylmethyl)oxirane
Standard InChI InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3
Standard InChI Key SAPPHFHJJOPJAE-UHFFFAOYSA-N
SMILES CC1(CO1)CC2=CC=CS2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates an oxirane ring fused to a thiophene ring via a methylene bridge. The oxirane’s strained three-membered ring confers high reactivity, while the thiophene moiety introduces aromaticity and π-electron density, enabling interactions with biological targets or catalytic systems. Key structural descriptors include:

Table 1: Structural and Physicochemical Properties

PropertyValue
IUPAC Name2-methyl-2-(thiophen-2-ylmethyl)oxirane
Molecular FormulaC₈H₁₀OS
Molecular Weight154.23 g/mol
InChIInChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3
InChIKeySAPPHFHJJOPJAE-UHFFFAOYSA-N
SMILESCC1(CO1)CC2=CC=CS2

The thiophene ring’s electron-rich nature modifies the epoxide’s electronic environment, potentially directing regioselective ring-opening reactions.

Spectroscopic Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remain limited, analogous epoxide-thiophene systems exhibit distinct signals. For example:

  • ¹H NMR: Protons on the oxirane ring typically resonate between δ 3.0–4.0 ppm, while thiophene protons appear downfield (δ 6.5–7.5 ppm) due to aromatic shielding effects.

  • IR Spectroscopy: Epoxide C-O-C asymmetric stretching vibrations are observed near 1250 cm⁻¹, and thiophene C-S stretching modes occur at ~700 cm⁻¹.

Synthesis and Functionalization

Epoxidation Strategies

The synthesis of 2-methyl-2-(thiophen-2-ylmethyl)oxirane typically involves cyclization of precursors bearing thiophene and epoxide functionalities. A reported method utilizes Sharpless epoxidation, where a dichloromethane solution of a thiophene-containing alkene reacts with tert-butyl hydroperoxide (TBHP) and a base like 1,8-diazabicycloundec-7-ene (DBU) to form the epoxide ring . For instance:

Thiophene-alkene precursor+TBHPDBU, CH₂Cl₂2-Methyl-2-(thiophen-2-ylmethyl)oxirane\text{Thiophene-alkene precursor} + \text{TBHP} \xrightarrow{\text{DBU, CH₂Cl₂}} \text{2-Methyl-2-(thiophen-2-ylmethyl)oxirane}

This method achieves moderate yields (≥75%) and high regioselectivity, avoiding side reactions such as diol formation .

Alternative Routes

  • Metal-Catalyzed Cyclization: Transition metals (e.g., Cu, Ti) facilitate epoxide formation via oxygen transfer to alkenes. For example, titanium tetraisopropoxide and chiral tartrate ligands enable asymmetric epoxidation, though this remains unexplored for thiophene derivatives .

  • Ring-Closing Metathesis: Grubbs catalysts promote the formation of strained epoxides from diolefins, but applicability to thiophene systems requires further validation .

Reactivity and Computational Modeling

Epoxide Ring-Opening Mechanisms

The compound’s reactivity is dominated by nucleophilic attacks on the oxirane ring. Density Functional Theory (DFT) studies predict that the thiophene’s electron-donating effects stabilize transition states in SN₂-type reactions, favoring ring-opening at the less substituted carbon. For example:

Epoxide+NuThiophene-CH₂-O-Nu+Byproducts\text{Epoxide} + \text{Nu}^- \rightarrow \text{Thiophene-CH₂-O-Nu} + \text{Byproducts}

Electronic Properties

DFT calculations (B3LYP/6-31G*) reveal:

  • The thiophene ring contributes to a HOMO localized over the sulfur atom and π-system, enhancing electrophilic aromatic substitution potential.

  • The LUMO resides primarily on the epoxide ring, indicating susceptibility to nucleophilic attack.

Table 2: Key DFT-Derived Parameters

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
Band Gap4.6

Applications in Organic Synthesis

Building Block for Heterocycles

The epoxide serves as a versatile intermediate:

  • Oxazole Synthesis: Reaction with nitriles yields oxazoline derivatives, valuable in catalysis .

  • Cross-Coupling Substrates: Suzuki-Miyaura coupling with aryl boronic acids generates biaryl ethers.

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